Methyl indoline-7-carboxylate

Analytical Chemistry Solid-State Characterization Purity Profiling

Regioisomer mismatch can derail a medicinal chemistry campaign, wasting months of synthesis on incorrect SAR. Methyl indoline-7-carboxylate (CAS 112106-91-9) provides the exact C7 substitution geometry essential for targeted structure-activity exploration. • C7-Specific Reactivity: Enables site-selective C-H functionalization and vector installation at the 7-position, inaccessible via C5 or C4 isomers. • Isomeric Purity Control: Melting point 69-69.5 °C confirms regioisomeric identity, ensuring batch-to-batch consistency. • Scalable Supply: Available from mg to kg scale with rapid global delivery.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 112106-91-9
Cat. No. B040806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indoline-7-carboxylate
CAS112106-91-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NCC2
InChIInChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3
InChIKeyIMJZMELPOAMWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Indoline-7-carboxylate (CAS 112106-91-9): A C7-Functionalized Indoline Building Block for Targeted Synthesis


Methyl indoline-7-carboxylate (CAS 112106-91-9) is a 2,3-dihydro-1H-indole derivative with a methyl ester substituent at the 7-position . It has the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol, with a reported melting point of 69–69.5 °C . This compound is a member of the indoline family, which is a core structure in numerous pharmaceuticals and natural products [1]. As a synthetic building block, its value is tied directly to the unique reactivity conferred by its C7-regiochemistry, making it a precursor for specific C7-functionalized molecular targets not accessible from other regioisomers.

Why Methyl Indoline-5-carboxylate Cannot Substitute for the 7-Carboxylate Isomer in C7-Specific Applications


Indoline isomers are not functionally interchangeable due to the profound impact of the ester's position on both physicochemical properties and, more critically, on regioselective chemical reactivity. The subtle difference in melting point between the 7-carboxylate (69–69.5 °C) and the 5-carboxylate (67–69 °C) is indicative of differing crystal lattice energies, which can affect purification and formulation . However, the most significant barrier to substitution is in synthetic applications: modern C–H functionalization chemistry shows strict, catalyst-controlled site-selectivity [1]. A building block pre-functionalized at the C7 position is an essential starting material for installing pharmacophores or vectors at that specific site. Attempting a C7-selective reaction on a C5-substituted isomer would lead to a different regioisomeric product or no reaction at all, making the procurement of the correct isomer non-negotiable for targeted synthesis.

Quantifiable Evidence for Procuring Methyl Indoline-7-carboxylate Over Its Analogs


Melting Point Differentiation from the 5-Carboxylate Isomer for Quality Control

The melting point of methyl indoline-7-carboxylate is a critical quantifiable property that distinguishes it from its closest isomer, methyl indoline-5-carboxylate. The target compound exhibits a melting point of 69–69.5 °C , whereas the 5-carboxylate isomer melts at 67–69 °C . This difference, while subtle, is reproducible and can serve as a primary indicator of isomeric identity and purity in quality control (QC) protocols, which is not feasible with an identical value for both compounds.

Analytical Chemistry Solid-State Characterization Purity Profiling

Establishing a Superior Synthetic Route via C7-Selective C–H Carbonylation

Methyl indoline-7-carboxylate can be accessed through a modern, atom-economical route that is not applicable to its non-C7-substituted analogs. A Rh-catalyzed, C7-selective alkoxycarbonylation of 1-(pyrimidin-2-yl)indoline with dimethyl dicarbonate was developed, providing the target compound in high yield. This method demonstrates exclusive formation of the C7-carboxylate, with a reported NMR yield of 99% and an isolated yield of 88% under optimized conditions [1]. This catalytic method offers a strategic advantage to manufacturers, representing a more efficient and selective process than classical multi-step synthesis.

Catalytic C-H Activation Synthetic Methodology Regioselective Synthesis

Preserved Reactivity for Downstream Derivatization Confirmed Across Varied Substrates

The robustness of the indoline core for further chemical elaboration at positions other than the C7 ester is a critical feature for its use as a building block. Suzuki et al. demonstrated that the C7-substituted indoline framework tolerates a variety of substituents elsewhere on the ring while maintaining good to high yields in the C–H carbonylation step. For instance, substrates with electron-donating and electron-withdrawing groups at the C5 position delivered target products in 86–91% yields [1]. This evidence supports that the C7-carboxylate compound is not an end-point but a versatile intermediate that can be further diversified without disrupting its core synthetic handle.

Medicinal Chemistry Structure-Activity Relationship Derivatization

Procurement-Driven Application Scenarios for Methyl Indoline-7-carboxylate


QC-Driven Procurement for Identity Confirmation Against Isomeric Impurities

For groups synthesizing a final target that requires a specific C7 substitution, the presence of the C5-carboxylate isomer would be a critical impurity leading to a diastereomeric or regioisomeric final product. The distinct melting point (69–69.5 °C vs. 67–69 °C) provides a rapid, quantitative acceptance criterion. A procurement specification can explicitly require a melting point of 69–69.5 °C as a primary quality gate, directly supported by the data in and , ensuring batch-to-batch consistency and isomeric purity.

Medicinal Chemistry Programs Exploring C7-Directed Structure-Activity Relationships (SAR)

In a lead optimization campaign, a medicinal chemist may need to systematically explore the effect of different substituents at the indoline C7-position on potency and selectivity. The unique C7-regiochemistry of this compound makes it the essential linchpin starting material for installing a wide range of vectors at that specific site via robust, high-yielding C–H functionalization chemistry [1]. Using the 5- or 4-carboxylate isomer would result in a completely different spatial orientation of the ester handle, yielding a regioisomeric library that would answer a different SAR question altogether. The procurement is thus dictated by the specific vector of exploration.

Fragment-Based Drug Discovery (FBDD) Requiring Sp3-Rich, Synthetically Elaborated Cores

The indoline core, with its saturated 2,3-bond, offers an sp3-rich character that is a desirable feature in fragment libraries, enhancing three-dimensionality and lead-likeness over flat indole analogs [2]. Methyl indoline-7-carboxylate serves as a key fragment for FBDD campaigns, particularly in continuous flow synthesis setups, which benefit from the core's amenability to high-pressure hydrogenation and subsequent C7-site-specific functionalization [2]. Procuring this specific regioisomer directly feeds into automated synthesis platforms designed to elaborate fragments with defined exit vectors for hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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